1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

Description

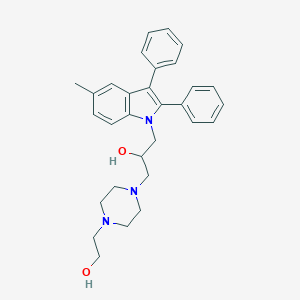

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is a synthetic small molecule featuring a hybrid structure combining an indole core, a piperazine ring, and a propan-2-ol linker. The compound’s molecular formula is C19H18Cl2N2O4, as confirmed by crystallographic fragment screening studies . Key structural elements include:

- Piperazine ring substituted with a 2-hydroxyethyl group: Introduces hydrogen-bonding capacity and flexibility, which may influence solubility and receptor interactions.

- Propan-2-ol linker: Bridges the indole and piperazine groups, contributing to spatial orientation and conformational stability.

This compound has been studied in fragment-based drug discovery, particularly for its interactions with flavin adenine dinucleotide (FAD)-dependent oxidoreductases .

Properties

IUPAC Name |

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O2/c1-23-12-13-28-27(20-23)29(24-8-4-2-5-9-24)30(25-10-6-3-7-11-25)33(28)22-26(35)21-32-16-14-31(15-17-32)18-19-34/h2-13,20,26,34-35H,14-19,21-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHDRDKHVCODEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.41 g/mol. Its structure features a piperazine ring substituted with a hydroxyethyl group and an indole moiety, which is crucial for its biological activity.

Research indicates that this compound may exhibit a range of biological activities, primarily through interaction with neurotransmitter systems. Notably, it has been studied for its effects on:

- Serotonin Reuptake Inhibition : The indole structure is known to influence serotonin pathways, which are critical in mood regulation and anxiety disorders.

- PDE5 Inhibition : Similar compounds have shown potential as phosphodiesterase type 5 (PDE5) inhibitors, suggesting that this compound may also enhance cyclic GMP levels, contributing to vasodilation and other cardiovascular effects .

Antidepressant Activity

Several studies have explored the antidepressant potential of compounds related to the piperazine class. For instance, derivatives featuring similar structures have demonstrated significant activity in animal models, indicating that modifications to the piperazine ring can enhance efficacy against depression .

Neuroprotective Effects

The ability of the compound to cross the blood-brain barrier suggests potential neuroprotective effects. In vivo studies involving spontaneously hypertensive rats have indicated that related compounds can lower blood pressure and exhibit neuroprotective properties .

Study 1: Antidepressant Efficacy

In a controlled study evaluating various piperazine derivatives, researchers found that specific modifications led to enhanced serotonin reuptake inhibition. The tested compound demonstrated comparable activity to established antidepressants like fluoxetine in behavioral assays such as the tail suspension test (TST) in mice .

Study 2: PDE5 Inhibition

A recent investigation into similar compounds revealed promising results regarding PDE5 inhibition. The study highlighted that the structural features of piperazine derivatives contribute significantly to their potency as PDE5 inhibitors. This finding suggests that the compound may hold therapeutic promise for conditions like erectile dysfunction and pulmonary hypertension .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O3 |

| Molecular Weight | 320.41 g/mol |

| CAS Number | Not specified |

| Biological Activities | Antidepressant, PDE5 inhibitor |

| Potential Applications | Mood disorders, cardiovascular health |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol exhibit significant anticancer properties. For instance, Mannich bases derived from piperazine have been shown to possess cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and colon (WiDr) cancer cells. In particular, studies have reported IC50 values lower than 10 μM for certain derivatives, indicating potent activity against these cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study focusing on Mannich bases, derivatives showed effectiveness against a range of bacterial strains. The mechanism of action is thought to involve disruption of cellular integrity and inhibition of vital metabolic pathways in bacteria .

Case Study 1: Anticancer Efficacy

A comprehensive study investigated the anticancer efficacy of a series of Mannich bases derived from piperazine structures. The findings revealed that specific substitutions on the phenyl ring significantly influenced cytotoxicity. For example, compounds with 4-methylpiperazine residues exhibited enhanced activity compared to those with 4-chlorobenzaldehyde derivatives. This suggests that structural modifications can optimize therapeutic effects against cancer cells .

Case Study 2: Antimicrobial Screening

In another investigation, a range of synthesized compounds based on the piperazine framework were screened for antimicrobial properties. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural diversity in enhancing antimicrobial efficacy and highlighted the potential for developing new antibiotics based on these findings .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including:

- Formation of Piperazine Derivatives : Utilizing reactions such as alkylation or acylation to introduce functional groups.

- Indole Synthesis : Employing cyclization techniques to form the indole nucleus.

- Coupling Reactions : Using methods like Sonogashira coupling to link piperazine and indole moieties effectively.

Comparison with Similar Compounds

Table 1: Comparison of Piperazine-Modified Derivatives

Key Observations :

- Hydroxyethyl vs. Sulfonyl Groups : The hydroxyethyl group in the target compound enhances hydrophilicity compared to JJC8-088’s sulfonyl group, which may reduce cellular permeability but improve aqueous solubility .

- Piperazine vs.

Indole Core Modifications

Table 2: Impact of Indole Substitutions

Key Observations :

- Diphenyl vs. Trifluoromethyl : The 2,3-diphenyl groups in the target compound provide bulkier hydrophobic interactions compared to trifluoromethyl-substituted indoles, which prioritize electronic effects over steric bulk .

- Methyl Substitution : The 5-methyl group on the target compound’s indole may reduce metabolic degradation compared to unsubstituted analogues .

Linker and Side Chain Variations

Table 3: Propanol Linker vs. Alternative Chains

Key Observations :

- Hydroxyethyl vs. Urea Linkers: The target compound’s propanol linker prioritizes hydrogen bonding, while urea derivatives (e.g., 11a–11o) emphasize solubility and synthetic accessibility .

- Chain Length: The propanol linker’s three-carbon length aligns with optimal CB1 receptor-binding trends observed in pyrrole-derived cannabinoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.